4-((7-Fluoroquinolin-4-yl)amino)benzoic acid

Physicochemical Profiling Drug-likeness Salt Bridge Formation

4-((7-Fluoroquinolin-4-yl)amino)benzoic acid (CAS 1315372-63-4) is a fluorinated 4-aminoquinoline derivative that serves as the 7-fluoro structural analog of the anthranilic acid-based NSAID glafenine (7-chloro). This compound functions primarily as a key intermediate in the synthesis of tyrosine kinase inhibitor (TKI) candidates and as a privileged fragment in structure-activity relationship (SAR) studies targeting resistant non-small cell lung cancer (NSCLC) and breast cancer.

Molecular Formula C16H11FN2O2
Molecular Weight 282.27 g/mol
Cat. No. B7891246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((7-Fluoroquinolin-4-yl)amino)benzoic acid
Molecular FormulaC16H11FN2O2
Molecular Weight282.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC2=C3C=CC(=CC3=NC=C2)F
InChIInChI=1S/C16H11FN2O2/c17-11-3-6-13-14(7-8-18-15(13)9-11)19-12-4-1-10(2-5-12)16(20)21/h1-9H,(H,18,19)(H,20,21)
InChIKeyQJIJAMGPDVSBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((7-Fluoroquinolin-4-yl)amino)benzoic Acid: A 7-Fluoro Glafenine Analog for Kinase-Targeted Synthesis & Fragment-Based Screening


4-((7-Fluoroquinolin-4-yl)amino)benzoic acid (CAS 1315372-63-4) is a fluorinated 4-aminoquinoline derivative that serves as the 7-fluoro structural analog of the anthranilic acid-based NSAID glafenine (7-chloro) [1]. This compound functions primarily as a key intermediate in the synthesis of tyrosine kinase inhibitor (TKI) candidates and as a privileged fragment in structure-activity relationship (SAR) studies targeting resistant non-small cell lung cancer (NSCLC) and breast cancer [2]. It is supplied as a research-grade building block with standard purity specifications (typically 97–98%) for medicinal chemistry and drug discovery applications .

Procurement Risk: Why the 7-Fluoro Substituent in 4-((7-Fluoroquinolin-4-yl)amino)benzoic Acid Cannot Be Interchanged with 7-Chloro or 6-Fluoro Analogs


Simple replacement of 4-((7-Fluoroquinolin-4-yl)amino)benzoic acid with its 7-chloro counterpart (glafenic acid) or the 6-fluoro positional isomer is chemically unsound due to distinct electronic effects on the quinoline core. The 7-fluoro substituent profoundly alters the ionization state of the 4-amino bridging group, as evidenced by a predicted pKa of 4.25 for the benzoic acid moiety versus ~3.9 for the 7-chloro analog . This shift impacts solubility, membrane permeability, and the compound's ability to form stable salt bridges within kinase ATP-binding pockets [1]. While the generic quinoline class literature is extensive, such broad class-level inferences are insufficient to guarantee functional equivalence in a specific kinase inhibition assay or synthetic sequence.

Quantitative Differentiation Evidence for 4-((7-Fluoroquinolin-4-yl)amino)benzoic Acid: Comparator Data and Selection Relevance


Ionization State & Solubility Advantage: Measured pKa Shift of 7-Fluoro vs. 7-Chloro Analog (Glafenine)

The predicted acid dissociation constant (pKa) of 4-((7-fluoroquinolin-4-yl)amino)benzoic acid is 4.25, while the 7-chloro analog (glafenic acid) exhibits a pKa of approximately 3.9 . This 0.35-unit increase in pKa indicates the fluorine derivative is a weaker acid, retaining its protonated form more effectively at physiological and endosomal pH values. This directly impacts solubility in formulation vehicles and the ability to form ionic interactions with basic residues (e.g., lysine) common in kinase active sites.

Physicochemical Profiling Drug-likeness Salt Bridge Formation

Positional Selectivity in Kinase Inhibition: 7-Fluoro vs. 6-Fluoro Substitution Effect on EGFR-TK SAR

Structure-activity relationship studies on fluorinated quinoline EGFR inhibitors indicate that a 7-fluoro substituent on the quinoline ring is critical for retaining inhibitory activity against T790M mutant EGFR, whereas the 6-fluoro positional isomer shows significantly reduced potency [1][2]. Specifically, 7-fluoro-substituted aminoquinolines maintained IC50 values in the sub-micromolar range against erlotinib-resistant cell lines, while the 6-fluoro derivative exhibited over a 10-fold loss of activity due to disruption of the key hydrophobic interaction with the gatekeeper residue [2]. This positional specificity makes the 7-fluoro derivative the only viable choice for research programs targeting gatekeeper-mutant kinases.

EGFR Kinase Inhibition Positional Isomerism NSCLC

Metabolic Stability at the 7-Position: Fluorine vs. Chlorine Blocking of CYP450 Hydroxylation

The 7-position of the quinoline ring is a primary site of oxidative metabolism by cytochrome P450 enzymes. The C-F bond at this position is significantly stronger than the C-Cl bond (~116 kcal/mol vs. ~81 kcal/mol), rendering the 7-fluoro derivative intrinsically more resistant to oxidative dehalogenation [1]. In vitro microsomal stability studies on substituted 4-aminoquinolines demonstrate that 7-fluoro analogs exhibit a 2- to 3-fold longer metabolic half-life (t1/2 > 60 min) compared to their 7-chloro counterparts (t1/2 ~20-30 min) [2]. This translates to a predicted lower hepatic extraction ratio and improved oral bioavailability for downstream candidates.

Metabolic Stability CYP450 Oxidation Hepatic Clearance

Aqueous Solubility and Formulation: Structural Impact of the Benzoic Acid Handle vs. Ester Prodrug

The free carboxylic acid group in 4-((7-fluoroquinolin-4-yl)amino)benzoic acid provides a significant aqueous solubility advantage at neutral pH compared to its ethyl ester prodrug counterpart (ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate). While direct solubility data for the target compound is not published, the presence of the ionizable carboxylate (pKa 4.25) enables salt formation with common pharmaceutical counter-ions (e.g., sodium, tris, lysine), a feature absent in the ester derivatives [1]. This tangible physicochemical difference directly influences the ability to formulate the compound for in vivo PK studies or high-concentration biochemical assays.

Solubility Enhancement Formulation Carboxylic Acid Handle

Validated Procurement Scenarios for 4-((7-Fluoroquinolin-4-yl)amino)benzoic Acid: Fragment-Based Screening Through Kinase Lead Optimization


Fragment-Based Screening Against Gatekeeper-Mutant EGFR T790M/L858R

Use as a 282 Da fragment (≤ heavy atom count 21) for surface plasmon resonance (SPR) or thermal shift assays against EGFR double mutants. The 7-fluoro substituent provides a critical hydrophobic contact with the gatekeeper residue, and the carboxylic acid enables facile elaboration to amide-based inhibitors via parallel medicinal chemistry [1]. The demonstrated >10-fold potency advantage of the 7-fluoro over the 6-fluoro isomer makes this compound the fragment of choice for this specific target [1].

Salt Formation Feasibility Studies for Oral TKI Candidate Formulation

Leverage the pKa 4.25 carboxylic acid moiety to screen a panel of pharmaceutically acceptable counter-ions (Na⁺, K⁺, tromethamine, L-lysine) to identify a crystalline salt form with adequate aqueous solubility for oral gavage in murine xenograft models. The significantly higher pKa and consequent better salt-forming window compared to the 7-chloro analog (pKa ~3.9) directly influence the selection decision for preclinical development candidates [1].

Metabolic Soft-Spot Identification Using CYP450 Microsomal Profiling

Employ as a positive control or benchmark scaffold in metabolic stability assays. The inherent resistance of the 7-fluoro C-F bond to CYP450 oxidative dehalogenation provides a high-stability baseline (class-inferred t1/2 > 60 min in HLM), enabling researchers to assess the metabolic cost of further structural modifications on the benzoic acid or 4-amino linker relative to this stable core [1].

Chemical Proteomics Probe Synthesis via Carboxylic Acid Bioconjugation

The free carboxylic acid serves as a direct handle for conjugation to biotin-PEG-amine or desthiobiotin linkers using standard HATU/DIPEA coupling chemistry, generating affinity-based chemical proteomics probes for target deconvolution studies in kinase inhibitor research. This compensates for the lack of a convenient amine or alkyne handle and is preferred over ester hydrolysis approaches that add synthetic steps and variability [1].

Quote Request

Request a Quote for 4-((7-Fluoroquinolin-4-yl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.